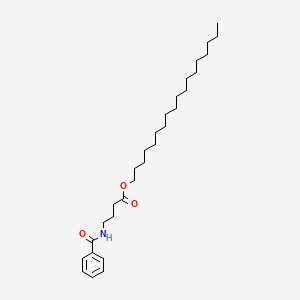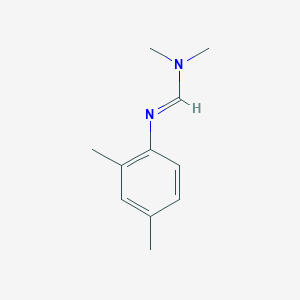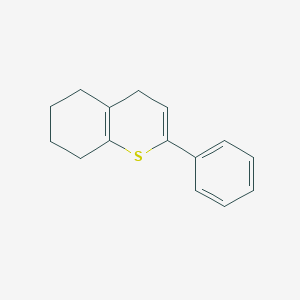
3,3',5,5'-Tetrachlorobenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrachlorobenzidine: is an organic compound with the chemical formula C12H8Cl4N2. It is a derivative of benzidine, where four hydrogen atoms are replaced by chlorine atoms. This compound is primarily used as an intermediate in the production of dyes and pigments. It is known for its stability and resistance to various chemical reactions, making it a valuable component in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetrachlorobenzidine is synthesized through the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetrachlorobenzidine involves the same reduction and rearrangement processes. The dihydrochloride form of the compound melts at 230°C and is marketed as the free base for use in producing yellow pigments .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,5,5’-Tetrachlorobenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc dust and sodium hydroxide are typically used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 3,3’,5,5’-Tetrachlorobenzidine.
Reduction: Simpler benzidine derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’,5,5’-Tetrachlorobenzidine is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and staining procedures due to its ability to form colored complexes with certain reagents .
Industry: 3,3’,5,5’-Tetrachlorobenzidine is widely used in the production of pigments and dyes, particularly in the textile and printing industries .
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrachlorobenzidine involves its ability to undergo oxidation and reduction reactions. In biochemical assays, it acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase. This reaction results in the formation of colored complexes, which can be measured spectrophotometrically .
Comparación Con Compuestos Similares
3,3’-Dichlorobenzidine: A derivative with two chlorine atoms.
2,2’,5,5’-Tetrachlorobenzidine: Another tetrachlorinated derivative with a different substitution pattern.
Uniqueness: 3,3’,5,5’-Tetrachlorobenzidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to various chemical reactions make it particularly valuable in industrial applications .
Propiedades
Número CAS |
41687-08-5 |
|---|---|
Fórmula molecular |
C12H8Cl4N2 |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
4-(4-amino-3,5-dichlorophenyl)-2,6-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Clave InChI |
QCBOCNIRTOWNIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Cl)C2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


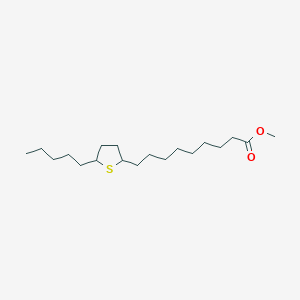
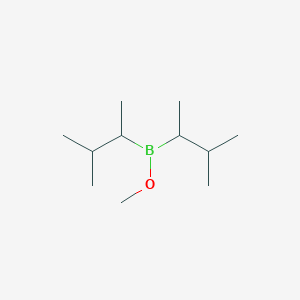
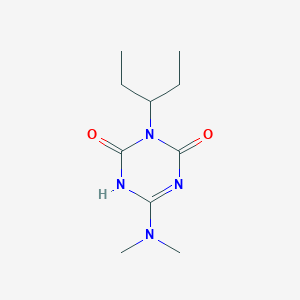

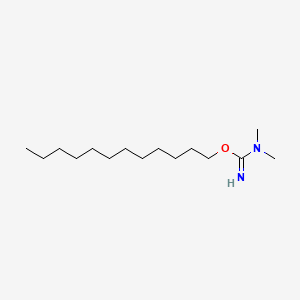
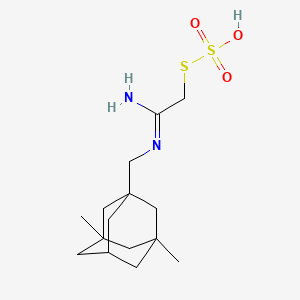
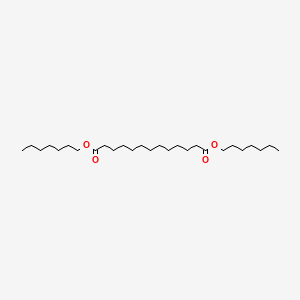


![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
